An In-Depth Technical Guide to the Chemical Structure and Synthesis of 3-Descarboxy Olsalazine
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 3-Descarboxy Olsalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Descarboxy Olsalazine, a notable impurity and analogue of the anti-inflammatory drug Olsalazine, presents a significant point of interest in pharmaceutical research and development. Olsalazine itself is a prodrug of mesalazine (5-aminosalicylic acid), utilized in the management of inflammatory bowel disease.[1][2] The presence of related substances, such as 3-Descarboxy Olsalazine, necessitates a thorough understanding of their structure and synthesis for impurity profiling, reference standard preparation, and toxicological evaluation. This guide provides a comprehensive technical overview of the chemical structure and a detailed methodology for the synthesis of 3-Descarboxy Olsalazine, grounded in established principles of organic chemistry.
Chemical Structure and Nomenclature
3-Descarboxy Olsalazine, systematically named 2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid, is an azo compound derived from the coupling of a diazotized aminophenol with salicylic acid.[2] Its chemical structure is characterized by two aromatic rings linked by an azo bridge (-N=N-). One ring is a salicylic acid moiety, retaining the carboxyl and hydroxyl functional groups of the parent structure. The second ring is a phenol, lacking the carboxyl group present in the corresponding ring of Olsalazine.
Key Structural Features:
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Molecular Formula: C₁₃H₁₀N₂O₄[1]
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Molecular Weight: 258.23 g/mol [1]
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Core Scaffold: Azobenzene
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Functional Groups: Carboxylic acid, two phenolic hydroxyls, azo group
The absence of one carboxyl group compared to Olsalazine significantly alters the molecule's polarity, solubility, and potentially its biological activity.
Synthesis of 3-Descarboxy Olsalazine
The synthesis of 3-Descarboxy Olsalazine is achieved through a classic two-step process in organic chemistry: the diazotization of an aromatic amine followed by an azo coupling reaction with an activated aromatic compound.[4] In this case, 4-aminophenol serves as the aromatic amine, and salicylic acid is the activated coupling partner.
Part 1: Diazotization of 4-Aminophenol
The initial step involves the conversion of the primary amino group of 4-aminophenol into a diazonium salt. This reaction is conducted in a cold, acidic medium with sodium nitrite. The in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid (e.g., hydrochloric acid) is crucial for this transformation.
Causality Behind Experimental Choices:
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Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose at higher temperatures, leading to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts.[4] Maintaining a low temperature throughout the reaction is paramount to ensure the stability of the diazonium salt for the subsequent coupling step.
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Acidic Medium: The presence of a strong acid is essential for the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid, which is the key reactive species that initiates the diazotization cascade.
Part 2: Azo Coupling with Salicylic Acid
The freshly prepared diazonium salt of 4-aminophenol is a weak electrophile that readily reacts with the electron-rich ring of salicylic acid. The hydroxyl and carboxyl groups of salicylic acid are activating groups, directing the electrophilic attack of the diazonium ion to the position para to the hydroxyl group.
Causality Behind Experimental Choices:
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Alkaline Conditions: The coupling reaction with phenols is typically carried out in a mildly alkaline solution.[4] The hydroxide ions deprotonate the phenolic hydroxyl group of salicylic acid, forming a more strongly activating phenoxide ion, which enhances the rate and yield of the coupling reaction.
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Immediate Use of Diazonium Salt: Due to its instability, the diazonium salt solution is used immediately after its preparation without isolation.
Experimental Protocol
This protocol provides a detailed, self-validating methodology for the synthesis of 3-Descarboxy Olsalazine.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| 4-Aminophenol | C₆H₇NO | 109.13 | 1.09 g (10 mmol) | ≥98% |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 1.38 g (10 mmol) | ≥99% |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | ≥97% |
| Sodium Hydroxide | NaOH | 40.00 | ~1.6 g | ≥97% |
| Hydrochloric Acid | HCl | 36.46 | ~3 mL | 37% (w/w) |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethanol | C₂H₆O | 46.07 | As needed | 95% |
| Saturated Sodium Chloride Solution | NaCl(aq) | - | As needed | - |
Step-by-Step Methodology
Part A: Preparation of the Diazonium Salt of 4-Aminophenol
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In a 100 mL beaker, dissolve 1.09 g (10 mmol) of 4-aminophenol in a mixture of 15 mL of deionized water and 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.
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Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.
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In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.
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Slowly add the sodium nitrite solution dropwise to the cold 4-aminophenol solution over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.
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After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling and Isolation
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In a 250 mL beaker, dissolve 1.38 g (10 mmol) of salicylic acid in 20 mL of a 10% (w/v) sodium hydroxide solution.
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Cool this solution to 0-5 °C in an ice-water bath with stirring.
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Slowly add the freshly prepared cold diazonium salt solution from Part A to the cold salicylic acid solution with vigorous stirring. A colored precipitate should form immediately.
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Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.
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Acidify the mixture to a pH of approximately 4-5 by the slow addition of dilute hydrochloric acid. This will precipitate the product fully.
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Isolate the crude product by vacuum filtration using a Büchner funnel.
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Wash the filter cake with a small amount of cold deionized water, followed by a wash with a cold, dilute saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.
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Dry the crude product in a vacuum oven at 50-60 °C.
Purification
The primary method for purifying the crude 3-Descarboxy Olsalazine is recrystallization.
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Dissolve the crude product in a minimum amount of hot ethanol (95%).
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If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
For higher purity, column chromatography can be employed using a silica gel stationary phase and an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane with a small percentage of acetic acid).[5][6]
Characterization
The identity and purity of the synthesized 3-Descarboxy Olsalazine should be confirmed by various analytical techniques:
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Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
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Melting Point: A sharp melting point is indicative of a pure compound. The melting point is expected to be above 210°C with decomposition.[3]
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Spectroscopic Analysis:
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¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment in the molecule. Expected signals would include aromatic protons and the acidic protons of the carboxyl and hydroxyl groups.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the structure.
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FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and N=N (azo) stretching vibrations.
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Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.
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Visualizations
Synthesis Pathway
Caption: Experimental workflow for the synthesis of 3-Descarboxy Olsalazine.
References
-
Chavan, J., Chaskar, S., Vedpathak, H., Suryawanshi, V., G., R., Chaudhari, A., Pramanik, C., & Roychowdhury, A. (n.d.). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Thieme. Retrieved from [Link]
- Chavan, J., Chaskar, S., Vedpathak, H., Suryawanshi, V., G., R., Chaudhari, A., Pramanik, C., & Roychowdhury, A. (2023). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Thieme, 1.
- Method for the recrystallisation and/or purification of azo-type compounds. (n.d.). Google Patents.
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The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
- The separation and purification of ionic azo and azomethine dyes by gel permeation chromatography. (n.d.). CoLab.
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Making an Azo Dye from Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Ahmed, D. (2021, April 5). Suggestions required for efficient isolation and purification of azo pigments? ResearchGate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Olsalazine Sodium-impurities. Pharmaffiliates. Retrieved from [Link]
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Veeprho. (n.d.). Olsalazine EP Impurity C | CAS 259151-72-9. Veeprho. Retrieved from [Link]
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Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]
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Synthesis of azo compounds containing salicylic acid and its derivatives. (n.d.). Chemical Review and Letters. Retrieved from [Link]
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The Fine Chemical Intermediate: Understanding 2-Hydroxy-5-[2-(4-nitrophenyl)diazenyl]benzoic acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Veeprho. (n.d.). Olsalazine EP Impurity C | CAS 259151-72-9. Veeprho. Retrieved from [Link]
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